molecular formula C22H24ClN3O2S B2681899 2-[3-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide CAS No. 877657-97-1

2-[3-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide

Cat. No.: B2681899
CAS No.: 877657-97-1
M. Wt: 429.96
InChI Key: CGJZASCZXNQDJU-UHFFFAOYSA-N
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Description

The compound 2-[3-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide (CAS: 877657-97-1; molecular formula: C₂₂H₂₄ClN₃O₂S; molecular weight: 429.96) features a 1H-indole core substituted at the 3-position with a sulfanyl-linked carbamoylmethyl group attached to a 3-chlorophenyl moiety. The indole’s 1-position is modified with an N,N-diethylacetamide group. The compound is commercially available for research use .

Properties

IUPAC Name

2-[3-[2-(3-chloroanilino)-2-oxoethyl]sulfanylindol-1-yl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O2S/c1-3-25(4-2)22(28)14-26-13-20(18-10-5-6-11-19(18)26)29-15-21(27)24-17-9-7-8-16(23)12-17/h5-13H,3-4,14-15H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJZASCZXNQDJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide typically involves multiple steps, starting with the preparation of the indole core. The indole can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Next, the chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the indole derivative. The carbamoyl group is then added via a reaction with an isocyanate, forming the carbamoyl intermediate.

Finally, the diethylacetamide moiety is attached through an acylation reaction, where the carbamoyl intermediate reacts with diethylamine and acetic anhydride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

Pharmacological Applications

  • Cannabinoid Receptor Modulation : Research indicates that compounds with similar structures can act as partial agonists at cannabinoid receptors (CB1 and CB2). The modulation of these receptors is crucial for developing analgesics and anti-inflammatory agents. For instance, studies have shown that compounds targeting these receptors can alleviate neuropathic pain in animal models .
  • Neuroprotective Effects : The indole structure is associated with neuroprotective properties. Compounds within this class have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases .
  • Anti-Cancer Activity : Indole derivatives have been explored for their anti-cancer properties. Preliminary studies suggest that the compound may inhibit tumor growth by inducing apoptosis in cancer cells through various signaling pathways .

Synthesis and Characterization

The synthesis of 2-[3-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide typically involves multi-step organic reactions that include:

  • Formation of the indole core.
  • Introduction of the sulfanyl and carbamoyl groups.
  • Final modifications to incorporate the diethylacetamide moiety.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the compound.

Case Studies

Several studies have evaluated the efficacy of related compounds in preclinical models:

  • Analgesic Studies : A study involving a series of indole derivatives demonstrated significant analgesic activities in rodent models, suggesting that modifications to the indole structure can lead to enhanced efficacy against pain .
  • Neuropharmacological Evaluations : Research on similar compounds has shown promising results in reducing anxiety-like behaviors in animal models, indicating potential applications in treating anxiety disorders .

Data Table: Comparative Analysis of Similar Compounds

Compound NameStructureTargetEfficacyReference
Compound AIndole derivative with phenyl groupCB1 receptorModerate analgesic effects
Compound BSulfanyl-substituted indoleNeuroprotective pathwaysSignificant neuroprotection
This compoundIndole with carbamoyl & diethylacetamidePotentially multiple targetsUnder investigation

Mechanism of Action

The mechanism of action of 2-[3-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitutions

Key structural analogs and their distinguishing features are summarized below:

Compound Name Core Structure Substituents at Indole 3-Position R Group at Indole 1-Position Molecular Weight Key Functional Groups
Target Compound 1H-Indole [(3-Chlorophenyl)carbamoyl]methylsulfanyl N,N-Diethylacetamide 429.96 Sulfanyl, Carbamoyl, Chlorophenyl
N-(3-Chlorophenyl)-2-(3-((hydroxyimino)methyl)-1H-indol-1-yl)acetamide 1H-Indole Hydroxyiminomethyl N-(3-Chlorophenyl)acetamide 335.77 Hydroxyimino, Chlorophenyl
4-Chloro-N-(2-{3-[({[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide 1H-Indole [2-(3,4-Dimethoxyphenyl)ethyl]carbamoylmethylsulfanyl 4-Chlorobenzamide 552.08 Sulfanyl, Carbamoyl, Dimethoxyphenyl
2,6-Difluoro-N-{2-[3-({[(2-Fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide 1H-Indole [(2-Fluorophenyl)carbamoyl]methylsulfanyl 2,6-Difluorobenzamide 484.48 Sulfanyl, Carbamoyl, Fluorophenyl
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide 5-Methoxy-1H-Indole 4-Chlorobenzoyl N-(4-Trifluoromethylphenyl)sulfonylacetamide 563.96 Sulfonyl, Trifluoromethyl, Chlorophenyl
Key Observations:
  • Sulfanyl vs. Sulfonyl Groups : The target compound’s sulfanyl group (-S-) may enhance hydrogen-bonding capacity compared to sulfonyl (-SO₂-) derivatives, which are more electron-withdrawing and could improve metabolic stability .
  • Chlorophenyl vs. Fluorophenyl : Fluorine substitution (e.g., in ) often enhances lipophilicity and bioavailability, whereas chlorine in the target compound may increase steric bulk and hydrophobic interactions.
  • Diethylacetamide vs.

Physicochemical and Spectroscopic Properties

  • Molecular Weight and Solubility : The target compound (429.96 g/mol) falls within the "drug-like" range (≤500 g/mol), whereas higher-weight analogs (e.g., , 552.08 g/mol) may face solubility challenges.
  • Spectroscopic Data: FT-IR: The hydroxyimino analog () shows characteristic C=O (1757 cm⁻¹) and NH (3305 cm⁻¹) stretches. The target’s diethylacetamide would exhibit similar C=O signals. ¹H-NMR: The hydroxyimino analog’s acetamide CH₂ protons resonate at δ4.83 , comparable to the target’s diethylacetamide protons.

Biological Activity

2-[3-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be described by the following structure:

C19H24ClN3O2S\text{C}_{19}\text{H}_{24}\text{Cl}\text{N}_{3}\text{O}_{2}\text{S}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the chlorophenyl and sulfanyl groups enhances its reactivity and potential for biological interactions. The compound may exhibit inhibitory effects on specific enzymes involved in cellular processes, leading to various pharmacological outcomes.

Anticancer Properties

Research indicates that compounds with similar structures often exhibit anticancer properties. A study on related indole derivatives showed significant antiproliferative effects against several cancer cell lines, suggesting that this compound may also possess similar activity. For instance, derivatives with indole rings have been reported to inhibit topoisomerase II, a crucial enzyme in DNA replication and repair, thereby inducing apoptosis in cancer cells .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Compounds containing sulfanyl groups have been linked to antimicrobial activities against various pathogens. Studies have shown that sulfanyl-containing compounds can disrupt bacterial cell walls or inhibit essential bacterial enzymes .

Neuroprotective Effects

Indole derivatives are known for their neuroprotective effects. Research has suggested that compounds with indole moieties can modulate neurotransmitter systems and exhibit antioxidant properties, potentially protecting neuronal cells from oxidative stress .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various indole derivatives on human breast cancer cell lines (MCF-7). The results indicated that certain structural modifications significantly enhanced cytotoxicity, with IC50 values ranging from 5 to 20 µM for the most effective compounds. This suggests that this compound could be a candidate for further investigation in cancer therapy .

CompoundCell LineIC50 (µM)
Compound AMCF-710
Compound BMCF-715
This compoundMCF-7TBD

Case Study 2: Antimicrobial Activity

In another study focusing on the antimicrobial properties of sulfanyl-containing compounds, several derivatives were tested against Staphylococcus aureus and Escherichia coli. The results demonstrated that these compounds exhibited significant inhibition zones, indicating their potential as antimicrobial agents .

CompoundPathogenInhibition Zone (mm)
Compound CStaphylococcus aureus15
Compound DEscherichia coli12
This compoundTBD

Q & A

Q. What are the key steps in synthesizing 2-[3-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide, and how can reaction conditions be optimized?

The synthesis typically involves:

  • Step 1 : Formation of the indole core via Fischer indole synthesis or substitution reactions.
  • Step 2 : Introduction of the sulfanyl group at the indole C3 position using nucleophilic substitution with a thiol-containing intermediate.
  • Step 3 : Coupling the 3-chlorophenylcarbamoylmethyl group via carbodiimide-mediated amide bond formation.
  • Step 4 : Acetamide functionalization with diethylamine under anhydrous conditions.

Q. Optimization Tips :

  • Use inert atmospheres (N₂/Ar) to prevent oxidation of sulfanyl groups .
  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to ensure high yields (>70%) .
  • Monitor reaction progress using TLC or HPLC to avoid over-functionalization .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the indole backbone, sulfanyl linkage, and acetamide substituents. Key signals include δ 7.2–8.1 ppm (indole aromatic protons) and δ 3.2–3.5 ppm (N,N-diethyl protons) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (418.9 g/mol) and fragmentation patterns .
  • IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and S–C bonds (~650 cm⁻¹) .
  • X-ray Crystallography : Resolve 3D conformation, particularly the orientation of the chlorophenyl group relative to the indole plane .

Q. What preliminary biological activities have been reported for structurally related indole-sulfanyl-acetamide derivatives?

  • Antimicrobial Activity : Analogous compounds inhibit bacterial growth (e.g., Staphylococcus aureus, MIC = 8–16 µg/mL) via disruption of cell membrane integrity .
  • Anticancer Potential : Some derivatives show IC₅₀ values of 10–20 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines by inducing apoptosis .
  • Enzyme Inhibition : Sulfanyl-acetamide moieties selectively target COX-2 (cyclooxygenase-2) and HIV-1 protease in computational docking studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

Case Example : A 2023 study reported potent in vitro enzyme inhibition (IC₅₀ = 5 µM) but limited efficacy in murine models. Resolution Strategies :

  • Assess pharmacokinetic parameters (e.g., bioavailability, metabolic stability) using LC-MS/MS to identify rapid clearance .
  • Modify the sulfanyl linker (e.g., replace with sulfonyl) to enhance plasma stability .
  • Conduct dose-response studies to optimize in vivo dosing regimens .

Q. What computational methods are recommended to predict binding modes and selectivity of this compound with biological targets?

  • Molecular Dynamics (MD) Simulations : Model interactions with ATP-binding sites (e.g., kinases) using AMBER or GROMACS .
  • Density Functional Theory (DFT) : Calculate electron distribution to identify reactive sites (e.g., sulfanyl group’s nucleophilicity) .
  • QSAR Modeling : Corrogate substituent effects (e.g., chlorine position on phenyl ring) with bioactivity data to guide SAR .

Q. How can researchers design experiments to evaluate the role of the 3-chlorophenyl group in target engagement?

  • Synthetic Analogs : Synthesize derivatives with substituents at the 2-, 4-, or para-positions of the phenyl ring and compare bioactivity .
  • Crystallography : Co-crystallize the compound with its target (e.g., a kinase) to visualize halogen-bonding interactions .
  • Competitive Binding Assays : Use fluorescence polarization to measure displacement of a known ligand in the presence of chlorophenyl-modified analogs .

Q. What strategies mitigate challenges in scaling up synthesis without compromising yield or purity?

  • Flow Chemistry : Implement continuous flow reactors for indole formation steps to improve heat transfer and reduce side reactions .
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) in amidation steps to enhance sustainability .
  • Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progression and automate purification .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values for similar compounds across studies?

Root Causes :

  • Variability in assay conditions (e.g., ATP concentration in kinase assays).
  • Differences in cell lines (e.g., MCF-7 vs. MDA-MB-231 for breast cancer).

Q. Mitigation :

  • Standardize protocols using guidelines like NIH’s Assay Guidance Manual.
  • Validate results with orthogonal assays (e.g., SPR for binding affinity alongside enzymatic IC₅₀) .

Q. What experimental and computational approaches elucidate the compound’s metabolic stability?

  • In Vitro Microsomal Assays : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS .
  • CYP450 Inhibition Screening : Identify metabolic liabilities using fluorogenic substrates for CYP3A4/2D6 .
  • MetaSite Software : Predict metabolic hotspots (e.g., sulfanyl oxidation) for targeted deuteration to block degradation .

Q. How can structure-activity relationship (SAR) studies be optimized for this compound class?

  • Fragment-Based Design : Test truncated analogs (e.g., indole-only or acetamide-only fragments) to isolate pharmacophores .
  • Parallel Synthesis : Generate a library of 50–100 analogs with systematic variations (e.g., halogen substitution, alkyl chain length) .
  • Free-Wilson Analysis : Statistically correlate substituent contributions to bioactivity .

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